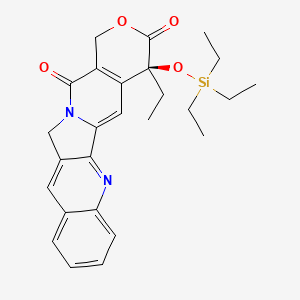

20-OTES-Camptothecin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H30N2O4Si |

|---|---|

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

(19S)-19-ethyl-19-triethylsilyloxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C26H30N2O4Si/c1-5-26(32-33(6-2,7-3)8-4)20-14-22-23-18(13-17-11-9-10-12-21(17)27-23)15-28(22)24(29)19(20)16-31-25(26)30/h9-14H,5-8,15-16H2,1-4H3/t26-/m0/s1 |

Clave InChI |

NDPQESGITFHDPN-SANMLTNESA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies for 20 Substituted Camptothecins

General Synthetic Routes to the Camptothecin (B557342) Core Structure

The camptothecin molecule possesses a pentacyclic ring system that includes a pyrrolo-quinoline ring (rings A, B, and C), a conjugated pyridone ring (D), and a crucial α-hydroxy lactone ring (E). The construction of this core architecture has been approached through various innovative strategies.

The first total synthesis of camptothecin was reported in the early 1970s. These initial routes often resulted in a racemic mixture, producing both the biologically active (S)-enantiomer and the inactive (R)-enantiomer. google.com A significant challenge in early syntheses was the stereocontrolled construction of the chiral center at the C20 position. epharmacognosy.com

Modern total synthesis has largely overcome these challenges, with numerous approaches developed to achieve high efficiency and stereoselectivity. benthamdirect.com Contemporary strategies often employ advanced organic reactions to construct the core structure. For instance, some methods are characterized by a concise construction of the ring systems and streamlined functional group transformations. semanticscholar.org Key reactions in modern syntheses include:

Diels-Alder Cycloadditions: Used for assembling pyridine precursors to the D-ring pyridone.

Sharpless Asymmetric Dihydroxylation: A key step to establish the correct stereochemistry at the C20 position, leading to the desired (20S)-camptothecin. thieme-connect.comresearchgate.net

Radical Cascade Cyclizations: Utilized to construct the ABCD ring cores of camptothecins from readily available starting materials. semanticscholar.org

These advanced methods have not only made the synthesis of the natural (20S)-camptothecin more practical but have also provided flexible pathways to a wide range of analogs. semanticscholar.orgnih.gov

Given the complexity of total synthesis, semi-synthetic modification of CPT isolated from natural sources, such as the Camptotheca acuminata tree, remains a vital and widely used approach. elsevierpure.com This strategy leverages the readily available natural (20S)-camptothecin as a starting scaffold. The majority of efforts in developing CPT analogs have involved this semi-synthetic manipulation. epharmacognosy.com

Two of the most clinically successful camptothecin derivatives, Topotecan (B1662842) and Irinotecan, are produced via semi-synthesis. elsevierpure.comnih.gov These modifications typically involve chemical reactions on the A and B rings of the camptothecin core, leaving the critical C, D, and E rings intact. epharmacognosy.com This approach is often more commercially viable and allows for the targeted introduction of functional groups to improve properties like water solubility and therapeutic index. nih.gov

Targeted Synthesis of 20-Substituted Camptothecin Analogs

The tertiary hydroxyl group at the 20-position of the E-ring is a critical determinant of camptothecin's biological activity and chemical stability. Modifications at this site are a major focus of medicinal chemistry efforts to create improved analogs. nih.gov

The stereochemistry at the C20 position is paramount; only the (20S)-configuration exhibits potent antitumor activity, while the (20R)-enantiomer is largely inactive. nih.gov Therefore, synthetic strategies must ensure the selective formation of the (20S)-isomer.

Early synthetic methods often produced a racemic (20RS) mixture, which required subsequent resolution to isolate the active enantiomer. google.com Modern asymmetric synthesis techniques, however, allow for the direct and highly selective synthesis of (20S)-camptothecin. A pivotal method for achieving this is the Sharpless asymmetric dihydroxylation, which introduces the hydroxyl group with the correct stereochemistry. thieme-connect.comresearchgate.net Other approaches include the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. semanticscholar.org The development of these stereocontrolled syntheses has been a significant breakthrough, enabling the efficient production of the biologically relevant isomer. acs.org

The 20-hydroxyl group is a key site for derivatization. Acylation of this group to form esters can stabilize the adjacent lactone E-ring, which is prone to hydrolysis under physiological pH, leading to an inactive carboxylate form. nih.govnih.gov A wide variety of ester derivatives have been synthesized to enhance stability and modulate activity. nih.gov

The synthesis of these 20-O-linked esters is typically achieved through acylation of the 20(S)-camptothecin core. nih.gov This involves reacting camptothecin with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

In the broader context of synthesizing diverse 20-substituted analogs, the 20-hydroxyl group is often temporarily protected to allow for chemical modifications at other parts of the molecule. A common and effective protecting group for this tertiary alcohol is a triethylsilyl (TES) group, forming 20-O-Triethylsilyl-Camptothecin (20-OTES-Camptothecin) . The silyl (B83357) ether is stable to many reaction conditions but can be readily removed (deprotected) using fluoride reagents when the synthesis is complete. This strategy makes 20-OTES-Camptothecin a key intermediate in the synthesis of more complex camptothecin derivatives.

| Ester/Functional Group at C20 | Synthetic Method | Purpose/Significance |

|---|---|---|

| Phenoxyacetic Acid Esters | Acylation | Designed to improve the biological profile of 20(S)-camptothecin. nih.gov |

| Glycinate Esters | Acylation with protected glycine (B1666218) | Created as water-soluble analogs for improved administration. nih.gov |

| Nitrogenous Heterocyclic Groups | Multi-step synthesis | Introduced to improve the stability of the lactone ring and decrease toxicity. nih.gov |

| Triethylsilyl (TES) Ether | Silylation (e.g., with TESCl) | Used as a protective group for the 20-hydroxyl function during synthesis of other analogs. |

The 20-hydroxyl position is a primary attachment point for conjugating camptothecin to larger molecules, such as antibodies or peptides, to create targeted drug delivery systems like antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). acs.orgnih.gov This strategy aims to deliver the potent cytotoxic payload selectively to tumor cells, thereby reducing systemic toxicity. researchgate.net

The design of the linker that connects camptothecin to the targeting moiety is critical. Linkers can be cleavable or non-cleavable. Cleavable linkers are designed to release the active drug inside the target cell, often in response to the specific environment of the cell's lysosomes (e.g., acidic pH or the presence of certain enzymes like cathepsin B). nih.govmdpi.com

Common coupling strategies and linker components include:

Ester Linkages: The 20-hydroxyl group can be directly esterified with a linker containing a carboxylic acid. These ester bonds can be designed to be cleavable.

Carbamate (B1207046) Linkers: These provide a stable connection and are used in various drug conjugate designs. nih.gov

Peptide Linkers: Short peptide sequences (e.g., Val-Ala or Val-Cit) that are substrates for lysosomal proteases are frequently used as cleavable linkers. mdpi.com

Self-Immolative Spacers: Often used in conjunction with a cleavable trigger, these spacers, like para-aminobenzyl carbamate (PABC), spontaneously decompose to release the unmodified drug after the initial cleavage event. nih.gov

These advanced conjugation chemistries enable the precise attachment of camptothecin derivatives, turning a broadly cytotoxic agent into a targeted therapeutic. aacrjournals.org

| Linker Type | Cleavage Mechanism | Example Application |

|---|---|---|

| Dipeptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Commonly used in ADCs to release payload in lysosomes. nih.gov |

| Hydrazone | Acid-labile (cleaved at lower pH) | Designed for drug release in the acidic environment of endosomes or lysosomes. |

| Carbamate | Often stable, but can be part of a cleavable system | Provides a stable connection between the drug and the targeting ligand. nih.gov |

| Thioether (Maleimide) | Non-cleavable | Results in the release of the drug with the linker and amino acid attached after antibody degradation. nih.gov |

Methodological Advancements in Scale-Up and Purity for 20-Substituted Derivatives

The transition from laboratory-scale synthesis to large-scale production of 20-substituted camptothecin derivatives necessitates significant methodological advancements to ensure both efficiency and high purity of the final active pharmaceutical ingredient. The inherent complexities of the camptothecin molecule, including its pentacyclic structure and the critical stereochemistry at the 20-position, present unique challenges for scalable synthesis and purification. nih.govwikipedia.orgbiochempeg.com

A crucial aspect in the synthesis of many 20-substituted camptothecins involves the protection of the 20-hydroxyl group to allow for selective modifications at other positions on the camptothecin scaffold. The use of a silyl ether, such as a triethylsilyl (TES) group, to form an intermediate like 20-O-triethylsilyl-camptothecin (20-OTES-Camptothecin), is a common strategy. The subsequent removal of this protecting group and purification of the final product are critical steps that require robust and scalable methodologies.

Key advancements in the scale-up and purification of these derivatives focus on several areas:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) remains a cornerstone for the purification of camptothecin and its analogues. nih.gov Method development often focuses on optimizing stationary phases, mobile phase composition, and gradient elution to achieve baseline separation of the desired product from impurities and starting materials. For large-scale production, preparative HPLC is employed, requiring significant investment in equipment and solvent usage. Simulated moving bed (SMB) chromatography is also being explored as a more continuous and solvent-efficient alternative for large-scale purification.

Crystallization and Recrystallization: Crystallization is a powerful and cost-effective method for purifying multi-kilogram quantities of camptothecin derivatives. google.com The choice of solvent system is critical for obtaining high purity and yield. For instance, glacial acetic acid has been effectively used for the recrystallization of camptothecin. google.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization, leaving impurities behind in the solvent.

Solid-Liquid Extraction: This technique is particularly useful for removing impurities from crude camptothecin or its derivatives. google.com The method involves suspending the solid crude material in a liquid in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. google.com This allows for the selective dissolution and removal of impurities.

Chiral Resolution: Maintaining the (S)-configuration at the 20-position is essential for the biological activity of camptothecin derivatives. nih.govwikipedia.org During synthesis, racemization can occur, necessitating a resolution step. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chiral chromatography is another, albeit more expensive, option for separating enantiomers on a large scale.

The following tables provide an overview of common purification techniques and their applications in the context of 20-substituted camptothecin derivatives.

Table 1: Chromatographic Purification Methods for 20-Substituted Camptothecin Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Preparative HPLC | C18 silica gel | Acetonitrile/Water gradient | High-purity separation of final products and intermediates. |

| Flash Chromatography | Silica gel | Dichloromethane/Methanol gradient | Rapid purification of reaction mixtures. |

| Simulated Moving Bed (SMB) | Chiral stationary phase | Heptane/Ethanol | Continuous separation of enantiomers for large-scale production. |

Table 2: Non-Chromatographic Purification Methods for 20-Substituted Camptothecin Derivatives

| Method | Key Parameters | Application |

| Recrystallization | Solvent system, Temperature profile, Cooling rate | Removal of impurities from solid crude product to achieve high purity. |

| Solid-Liquid Extraction | Solvent choice based on solubility differences | Pre-purification of crude material before final polishing steps. |

| Diastereomeric Salt Formation | Chiral resolving agent, Solvent for crystallization | Resolution of racemic mixtures to isolate the desired 20(S)-enantiomer. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 20 Substituted Camptothecins

Criticality of the 20(S)-Chiral Center Configuration for Biological Potency

The stereochemistry at the C20 position of the E-ring is a crucial factor for the biological activity of camptothecin (B557342) analogs. nih.gov The naturally occurring (S)-configuration is essential for potent inhibition of topoisomerase I and, consequently, for antitumor activity.

Comparative Analysis of 20(S) and 20(R) Stereoisomers on Topoisomerase I Inhibition

A substantial body of research has unequivocally demonstrated that the 20(S)-stereoisomer of camptothecin is significantly more potent in inhibiting topoisomerase I than its 20(R) counterpart. nih.gov The hydroxyl group at the 20(S)-position plays a critical role in the formation of a stable ternary complex with topoisomerase I and DNA. researchgate.net This stabilization is thought to occur through a hydrogen bond between the 20(S)-hydroxyl group and the Asp533 residue of the enzyme. nih.gov

In contrast, the 20(R)-isomer is largely inactive or exhibits dramatically reduced activity. nih.gov Quantum mechanics studies suggest that while the 20-OH group in both 20(S) and 20(R) configurations can potentially form a hydrogen bond with Asp533, the loss of activity in the 20(R) isomer is attributed to a decrease in the π-π stacking interaction energy with the neighboring base pairs in the DNA. nih.gov This altered interaction in the ternary complex for the 20(R) isomer leads to a less stable complex and consequently, diminished inhibitory activity.

Impact of Stereochemical Inversion on Cellular Activity

The profound difference in topoisomerase I inhibition between the 20(S) and 20(R) stereoisomers directly translates to their cellular activity. The 20(S)-configured camptothecins are potent inducers of cell cycle arrest and apoptosis, which are the ultimate outcomes of topoisomerase I poisoning. aacrjournals.org The stabilization of the cleavable complex by 20(S)-camptothecin leads to DNA strand breaks during replication, triggering a cascade of cellular events that culminate in cell death.

Conversely, due to their inability to effectively stabilize the topoisomerase I-DNA complex, 20(R)-isomers are generally considered to be biologically inactive. nih.gov This stark difference in cellular activity underscores the stringent stereochemical requirement at the C20 position for the pharmacological effects of camptothecin and its derivatives.

Influence of the E-Ring Lactone and Ester Modifications at the 20-Position

The E-ring lactone of camptothecin is another structural feature that is indispensable for its biological activity. Modifications to this ring, including its opening or the derivatization of the 20-hydroxyl group, can have significant impacts on the pharmacological profile of the compound.

Importance of Lactone Integrity for Pharmacological Activity

The α-hydroxy-lactone E-ring is a key pharmacophore of camptothecin. nih.gov The closed lactone form is the active species that binds to the topoisomerase I-DNA complex. nih.gov This lactone ring is susceptible to hydrolysis under physiological conditions (pH 7.4), leading to the formation of an inactive carboxylate form. nih.gov This conversion results in a significant loss of antitumor activity. Therefore, maintaining the integrity of the lactone ring is paramount for sustained pharmacological action.

| Form | Activity | pH Stability |

| Lactone (closed ring) | Active | Favored at acidic pH |

| Carboxylate (open ring) | Inactive | Favored at physiological/basic pH |

Contributions of Specific Ester Moieties (e.g., OTES) to Activity Profile

Esterification of the 20-hydroxyl group is a common strategy to modify the physicochemical and pharmacological properties of camptothecin. These modifications can influence the stability of the lactone ring, lipophilicity, and the drug's interaction with the target enzyme. The introduction of an ester moiety, such as a triethylsilyl (OTES) group, can have several effects.

While specific data on 20-OTES-Camptothecin is limited, studies on related silyl (B83357) ether and other ester modifications provide valuable insights. The introduction of a bulky group at the 20-position, such as a trimethylsilyl (B98337) group, has been explored. nih.gov Esterification at the 20-position can enhance the stability of the lactone ring by sterically hindering the hydrolytic opening of the ring. mdpi.com Furthermore, lipophilic ester groups can increase the ability of the compound to cross cell membranes.

Correlation of A, B, and D Ring Substitutions with 20-Position Modifications

Modifications on the A, B, and D rings of the camptothecin scaffold can significantly modulate the activity of the parent compound and can have a synergistic or antagonistic effect when combined with modifications at the 20-position.

Substitutions on the A and B rings, particularly at positions 7, 9, 10, and 11, have been extensively studied. nih.gov For instance, the introduction of an ethyl group at position 7 and a hydroxyl group at position 10, as seen in the potent metabolite SN-38, enhances the antitumor activity. mdpi.com QSAR studies have indicated that bulky and positively charged groups at position 7 can enhance inhibitory activity, while bulky, negatively charged groups at positions 9, 10, and 11 can also increase activity. nih.gov

The D-ring plays a crucial role in the stabilization of the topoisomerase I-DNA covalent complex through hydrogen bonding. researchgate.net While modifications on the D-ring are less common, any alteration that affects the planarity of the ring system or the electronic properties of the pyridone moiety could impact the binding of the drug to its target. The presence of a bulky ester at the 20-position could potentially influence the orientation of the entire molecule within the ternary complex, and thus, the interactions of the D-ring with the DNA would also be affected.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| 20-OTES-Camptothecin | 20-O-triethylsilyl-camptothecin |

| Camptothecin (CPT) | (S)-4-Ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| SN-38 | 7-ethyl-10-hydroxycamptothecin |

Hydrophobic and Electronic Effects of Substituents on Activity

The nature of the substituent at the C-20 position of the E-ring profoundly impacts the activity of camptothecin analogues, largely through hydrophobic and electronic effects. The tertiary hydroxyl group at C-20 in the parent compound is involved in a crucial hydrogen bond that contributes to the stability of the drug-enzyme-DNA ternary complex. nih.gov This hydroxyl group also imparts a significant electrophilicity to the lactone carbonyl group, which is a key chemical property for its mechanism of action. nih.gov

Alterations to this position have demonstrated that both the size and electronic properties of the substituent are critical. QSAR studies have revealed that the inhibitory activity of CPT analogues is heavily dependent on hydrophobic and steric descriptors. nih.gov For instance, in a series of 20(S)-sulfonylamidine derivatives, the cytotoxic profile was found to be sensitive to the size and electronic density of the substituents. nih.gov Generally, smaller aliphatic chains as substituents led to greater cytotoxic potency. nih.gov

The introduction of bulky substituents at the 20-position can lead to an altered binding mode within the topoisomerase I-DNA complex, allowing for new interactions with enzyme residues. nih.gov However, not all modifications are beneficial. While certain esterifications at the 20-hydroxy group can enhance plasma stability and in vivo antitumor activity, other substitutions can inactivate the molecule. nih.gov Studies on analogues where the 20-OH was replaced showed varied results; for example, 20-chloro- and 20-bromocamptothecin were able to bind to the enzyme-DNA binary complex, challenging the absolute necessity of a hydrogen bond donor at this position for binding, though not necessarily for optimal activity. nih.gov

The following table summarizes the influence of different substituents at the C-20 position on the activity of camptothecin analogues.

| Substituent at C-20 | Observed Effect on Activity | Primary Influencing Factors |

|---|---|---|

| -OH (hydroxyl) | Essential for high activity in the parent compound. | Hydrogen bonding, enhances lactone electrophilicity. nih.govnih.gov |

| Small Aliphatic Esters | Can maintain or increase potency; may act as prodrugs. | Hydrophobicity, steric factors, potential for in vivo hydrolysis. nih.gov |

| Bulky Groups | Variable; can alter binding mode, potentially increasing or decreasing activity. | Steric hindrance, altered hydrophobic interactions. nih.gov |

| -Cl, -Br (halogens) | Maintained binding to the enzyme-DNA complex. | Electronic effects, size. nih.gov |

| Sulfonylamidines | Potent activity, sensitive to the size and electronic density of further substitutions. | Size, electronic density, potential for new hydrogen bonds. nih.govnih.gov |

Combinatorial SAR Studies for Optimized Derivatives

Combinatorial approaches, which involve the synthesis and evaluation of a series of related compounds, have been instrumental in optimizing derivatives of camptothecin with substitutions at the C-20 position. By systematically varying the substituents, researchers can derive detailed SAR, leading to the identification of compounds with improved efficacy and pharmacological properties.

For example, a study involving twelve novel 20-sulfonylamidine derivatives of camptothecin, where different R¹ and R² groups were incorporated, provided significant SAR insights. nih.gov This systematic modification allowed researchers to conclude that smaller aliphatic chains as R¹ substituents were preferable for greater cytotoxic potency. nih.gov Similarly, another research effort synthesized two series of novel 20-substituted derivatives of (20S)-10,11-methylenedioxy-camptothecin, coupling them with uracils and other heterocyclic rings through a glycine (B1666218) linker. mdpi.com The evaluation of these series revealed derivatives with superior cytotoxic activities in the nanomolar range. mdpi.com

These studies, while not always explicitly labeled as "combinatorial chemistry," employ its core principles: the creation of a focused library of analogues to efficiently explore the chemical space around a specific position (C-20) and to establish a robust relationship between structure and biological function. nih.govmdpi.com This strategy allows for the fine-tuning of derivatives to achieve desired characteristics, such as enhanced activity against multidrug-resistant cell lines or improved water solubility. nih.govmdpi.com

The table below showcases examples of systematic modifications at C-20 and the resulting SAR findings.

| Derivative Series | Systematic Modification | Key SAR Finding | Reference |

|---|---|---|---|

| 20(S)-Sulfonylamidines | Variation of R¹ (H, methyl, isopropyl, etc.) and R² (phenyl, p-methoxyphenyl) groups. | Smaller aliphatic R¹ groups and electron-donating R² groups generally improved cytotoxic activity. | nih.gov |

| 20-Substituted FL118 Esters | Coupling of 5-substituted uracils and other heterocycles via a glycine linker. | All synthesized derivatives showed superior cytotoxic activities, with some having improved water solubility. | mdpi.com |

Computational and In Silico Approaches for SAR/QSAR Modeling of 20-OTES-Camptothecin

Computational and in silico methods are powerful tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new therapeutic agents. nih.gov For camptothecin and its analogues, including 20-substituted derivatives like 20-OTES-Camptothecin, these approaches are used to build SAR and QSAR models that correlate molecular structures with their topoisomerase I inhibitory activity. nih.govresearchgate.net

While specific QSAR models for 20-OTES-Camptothecin are not extensively detailed in the available literature, the general methodologies are well-established for this class of compounds. Techniques such as Comparative Molecular Field Analysis (CoMFA) and the use of topological molecular descriptors are frequently employed. researchgate.netnih.gov CoMFA, a 3D-QSAR method, is used to construct models based on the steric and electrostatic fields of a series of molecules. nih.gov Such models have successfully predicted the activity of new CPT analogues and helped to understand the mechanism of action at a molecular level. nih.gov For instance, a CoMFA model for 20(S)-camptothecin analogs was developed using a training set of 43 structurally diverse compounds, which yielded high predictability for a separate test set. nih.gov

Other QSAR studies have used topological descriptors to establish relationships between the biological activity and the structural features of 20(S)-camptothecin analogues. researchgate.net These models have demonstrated good predictive ability, aiding in the future design and synthesis of novel, highly potent antitumor agents. researchgate.net Molecular docking simulations are another critical in silico tool. nih.govresearchgate.net These simulations predict the preferred orientation of a molecule when bound to a target, such as the topoisomerase I-DNA complex. Docking studies have been used to analyze the interactions of CPT derivatives, revealing key binding modes and interactions with specific amino acid residues that are crucial for activity. nih.govresearchgate.net

Preclinical Efficacy Studies of 20 Otes Camptothecin and Its Analogs

In Vitro Cytotoxicity and Antiproliferative Assays in Cell Culture Models

The initial assessment of novel anticancer agents involves in vitro studies to determine their ability to kill cancer cells or inhibit their proliferation. For 20-O-substituted camptothecin (B557342) analogs, these assays are crucial for establishing a baseline of activity and for selecting promising candidates for further development.

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Studies on various 20-O-substituted camptothecin analogs have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

One such analog, Camptothecin-20(s)-O-(2-pyrazolyl-1)acetic ester (CPT6), was evaluated for its antiproliferative activity against the human breast cancer cell line MCF-7. The results indicated that CPT6 exhibited potent cytotoxicity, with its efficacy being superior to that of the clinically used drug Topotecan (B1662842). The IC50 values for CPT6 were determined at 24, 48, and 72-hour time points, showing a time-dependent increase in cytotoxicity nih.gov.

Similarly, research into silyl (B83357) ether derivatives of SN-38, an active metabolite of the camptothecin analog irinotecan, has shown promising results. These silyl ethers demonstrated anti-proliferative effects that were comparable, and in some cases greater than, both SN-38 and the parent compound, camptothecin, when tested against a variety of breast, colorectal, and lung cancer cell lines digitellinc.comdigitellinc.com. For instance, the TBDPS-SN-38 analog showed potent activity digitellinc.comdigitellinc.com. While specific IC50 values for 20-OTES-Camptothecin are not widely published, the data from these closely related analogs underscore the potential of modifying the 20-hydroxyl group to enhance cytotoxic potency.

| Compound | Cell Line | Incubation Time (hours) | IC50 (nM) |

|---|---|---|---|

| CPT6 | MCF-7 (Breast) | 24 | 1.81 |

| CPT6 | MCF-7 (Breast) | 48 | 0.43 |

| CPT6 | MCF-7 (Breast) | 72 | 0.22 |

| Topotecan (Reference) | MCF-7 (Breast) | 24 | 3.52 |

| Topotecan (Reference) | MCF-7 (Breast) | 48 | 0.78 |

| Topotecan (Reference) | MCF-7 (Breast) | 72 | 0.41 |

Camptothecins exert their anticancer effects primarily by inhibiting DNA topoisomerase I, which leads to DNA damage and subsequently triggers programmed cell death (apoptosis) and cell cycle arrest bdbiosciences.comcancer-research-network.com. Analogs of 20-OTES-Camptothecin have been shown to operate through these established mechanisms.

The analog CPT6 was investigated for its effect on the cell cycle distribution of MCF-7 breast cancer cells. Treatment with CPT6 led to an accumulation of cells in the S and G2/M phases, indicating that the compound effectively halts cell cycle progression, a common outcome for cells with significant DNA damage nih.gov. This cell cycle arrest prevents the damaged cells from proceeding to mitosis, providing an opportunity for apoptosis to be initiated nih.gov.

Further analysis confirmed that CPT6 is a potent inducer of apoptosis in MCF-7 cells nih.gov. The process of apoptosis was characterized by distinct morphological changes, including cell nucleus fragmentation and DNA damage nih.gov. Studies on the parent compound, camptothecin, have detailed the molecular cascade, which involves changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases nih.gov. It is well-established that camptothecin treatment can cause G2/M phase arrest, which is associated with changes in the levels of key regulatory proteins like Cdc25C, cyclin B1, and p21 nih.gov. These findings suggest that 20-O-substituted analogs like CPT6 retain the fundamental mechanism of action of camptothecin, effectively inducing cell death through the apoptotic pathway.

A significant challenge in cancer chemotherapy is the development of drug resistance. Preclinical studies often assess new compounds against cell lines that have developed resistance to standard treatments. Silyl-containing camptothecin derivatives have shown promise in this area.

Karenitecin (7-[(2-trimethylsilyl)ethyl)]-20(S)-camptothecin), a highly lipophilic camptothecin derivative, was tested for its efficacy against central nervous system tumor xenografts, including sublines with acquired resistance to other chemotherapeutic agents. The study demonstrated that karenitecin produced statistically significant growth delays in cell lines resistant to procarbazine and busulfan nih.gov. This suggests that the unique properties conferred by the silyl modification may help overcome certain mechanisms of drug resistance nih.gov. Another camptothecin analog, FL118, has also shown the ability to overcome resistance to irinotecan and topotecan in animal models, indicating that novel analogs can bypass the resistance mechanisms that affect established drugs nih.govresearchgate.net. The ability of these analogs to combat resistance highlights their potential clinical utility.

In Vivo Antitumor Efficacy in Animal Xenograft Models

Following promising in vitro results, candidate compounds are advanced to in vivo testing using animal models, typically immunodeficient mice bearing human tumor xenografts. These models provide a more complex biological system to evaluate a drug's therapeutic potential.

Xenograft models, where human tumor cells are grown in mice, are a cornerstone of preclinical cancer research. In subcutaneous models, tumor cells are injected under the skin, allowing for easy monitoring of tumor growth springernature.com. Orthotopic models involve implanting the tumor cells into the corresponding organ in the mouse (e.g., brain cancer cells into the brain), providing a more clinically relevant tumor microenvironment creative-animodel.comanilocus.comcriver.com.

The silyl-containing camptothecin derivative karenitecin has been extensively evaluated in such models. It was tested against a panel of human tumor xenografts derived from adult and pediatric central nervous system malignancies growing subcutaneously in athymic nude mice nih.gov. Furthermore, its efficacy was assessed in intracranial orthotopic models, which mimic tumor growth within the brain environment nih.gov.

Another novel oral lipophilic camptothecin, gimatecan, was tested in several orthotopic models, including central nervous system tumors, melanomas growing intracranially, and an ovarian carcinoma growing intraperitoneally nih.gov. The use of these diverse and clinically relevant models allows for a comprehensive assessment of a compound's potential efficacy in different tumor settings.

The primary endpoint in xenograft studies is the effect of the compound on tumor growth. Successful agents can cause a delay in tumor growth, a complete halt in growth (stasis), or a reduction in tumor size (regression).

Treatment with 20-(S)-camptothecin has been shown to suppress growth and induce regression in a wide variety of human cancer xenografts, including colon, lung, and breast cancers nih.gov. More specifically, studies with the silyl derivative karenitecin demonstrated significant, statistically significant growth delays in all subcutaneous central nervous system xenografts tested nih.gov. The growth delays ranged from over 12 days to more than 90 days in different tumor models nih.gov. In intracranial models, karenitecin also produced significant increases in the survival of the animals nih.gov.

Studies in Disseminated and Metastatic Animal Models

The therapeutic potential of novel camptothecin analogs is often evaluated in animal models that mimic the systemic nature of metastatic cancer. These models are crucial for assessing a drug's ability to control tumor growth and spread to distant organs.

One notable example of a 20-O-substituted analog that has been studied in metastatic models is gimatecan. Research has demonstrated its effectiveness in inhibiting the growth of tumors that have spread to the brain and lungs. In preclinical studies, gimatecan was administered orally to mice with established brain and lung metastases. The results indicated that the drug was highly effective in delaying the progression of the disease. A daily, prolonged low-dose administration schedule was found to be the most effective, leading to a significant increase in the lifespan of the treated mice. This regimen was also well-tolerated over long periods.

Another area of investigation involves the development of 20-O-linked nitrogen-based ester derivatives of camptothecin. In a study evaluating a series of such compounds, one particular derivative, referred to as ester 16, demonstrated superior antitumor activity in both in vitro and in vivo models. While the specific details of the metastatic models used were not extensively described in the available literature, the compound's potent in vivo efficacy suggests its potential in controlling disseminated disease.

Furthermore, the introduction of different chemical moieties at the 20-position has been explored to enhance antitumor activity. For instance, novel camptothecin analogues incorporating a pyrazole group at the 10- or 20-position have been synthesized. Among these, a compound designated as analogue 12 showed the most promising in vivo antitumor activity, indicating that such modifications could lead to more effective agents for systemic cancers.

The table below summarizes the findings from preclinical studies of various 20-O-substituted camptothecin analogs in metastatic cancer models.

| Compound | Animal Model | Tumor Type | Key Findings |

| Gimatecan | Mouse | Brain and Lung Metastases | - Effective in inhibiting tumor growth in brain and lungs.- Daily low-dose administration significantly increased lifespan. |

| Ester 16 | Mouse | Not Specified | - Showed the best in vivo antitumor activity among a series of 20-O-linked nitrogen-based esters. |

| Analogue 12 | Mouse | Not Specified | - Exhibited the best in vivo antitumor activity among novel pyrazole-substituted analogues. |

Comparative Efficacy with Benchmark Camptothecin Analogs

A critical aspect of preclinical drug development is comparing the efficacy of a new agent against existing standard-of-care treatments. For camptothecin derivatives, the benchmark analogs are typically topotecan and irinotecan (or its active metabolite, SN-38).

Studies on the novel camptothecin derivative lurtotecan have shown its superior potency compared to topotecan in various cancer cell lines, including melanoma, colon, breast, and ovarian cancer. Importantly, in mouse models, gimatecan, another 20-O-substituted analog, demonstrated superior efficacy over topotecan. Gimatecan achieved a higher rate of complete responses at lower concentrations than topotecan in both daily and intermittent dosing schedules iiarjournals.org.

The development of (20S)-10,11-methylenedioxy-camptothecin (FL118) and its derivatives also provides a point of comparison. While not a direct 20-O-substituted analog in the same vein as the others discussed, its high in vivo antitumor efficacy has been established, and it has been shown to overcome resistance to both irinotecan and topotecan in human tumor xenograft models nih.gov. This highlights the potential for novel camptothecins to surpass the efficacy of the currently approved agents.

The following table presents a comparative overview of the preclinical efficacy of selected novel camptothecin analogs against the benchmark compound topotecan.

| Novel Analog | Benchmark Analog | Cancer Model | Comparative Efficacy Findings |

| Lurtotecan | Topotecan | Melanoma, Colon, Breast, Ovarian Cancer Cell Lines | - Lurtotecan demonstrated superior potency to topotecan. |

| Gimatecan | Topotecan | Mouse Models | - Gimatecan produced a higher rate of complete responses at lower concentrations compared to topotecan iiarjournals.org. |

| FL118 | Topotecan, Irinotecan | Human Tumor Xenograft Models | - FL118 effectively overcame tumor resistance to both topotecan and irinotecan nih.gov. |

Preclinical Pharmacokinetics and Metabolism of 20 Otes Camptothecin Analogs in Animal Models

Absorption and Distribution Profiles in Animal Species

The absorption and distribution of 20-substituted camptothecin (B557342) analogs are pivotal determinants of their efficacy and are significantly influenced by their physicochemical properties, particularly their lipophilicity.

Systemic Exposure and Bioavailability in Rodents and Larger Animal Models

The systemic exposure to camptothecin analogs is largely dependent on the equilibrium between the active lactone form and the inactive carboxylate form. Studies in anesthetized rats with 20(S)-camptothecin have shown that plasma concentrations and the area under the curve (AUC) for the active lactone form are significantly higher when the drug is administered as a lactone compared to its sodium salt (carboxylate form) nih.gov. This suggests that maintaining the lactone ring is crucial for systemic exposure.

The lipophilic nature imparted by substitutions at the 20-position can enhance oral bioavailability. For instance, preclinical studies with the lipophilic analog gimatecan suggested suitability for oral administration due to increased cellular accumulation iiarjournals.org. Another analog, DRF-1042, also demonstrated good oral bioavailability in preclinical assessments iiarjournals.org. However, bioavailability can be low for some oral formulations, prompting recommendations for intravenous administration in certain cases iiarjournals.org.

Animal models, particularly rodents, are extensively used, but it is noted that mice often tolerate significantly greater systemic exposure to camptothecin analogs than human patients, which can lead to an overestimation of potential clinical activity if not properly correlated nih.gov. In rats, a study comparing administration routes for topotecan (B1662842), a water-soluble analog, found that subcutaneous administration resulted in bioavailability of 88.05% for the lactone form, a value four to five times greater than that of oral administration, and exhibited a profile similar to sustained release mdpi.com.

Below is a table summarizing representative pharmacokinetic parameters for a camptothecin analog in rats.

| Parameter | Lactone Form | Total Drug (Lactone + Carboxylate) |

| Administration Route | Subcutaneous | Subcutaneous |

| Bioavailability (%) | 88.05% | 99.75% |

| Administration Route | Oral | Oral |

| Bioavailability (%) | ~20% | ~25% |

| Data derived from studies on the camptothecin analog Topotecan in rats. |

Organ and Tissue Distribution Studies in Preclinical Models

Once absorbed, the distribution of camptothecin analogs into various tissues is a critical step. The active lactone form demonstrates rapid and extensive uptake into tissues nih.gov. Studies using camptothecin-loaded solid lipid nanoparticles (SLN) in mice revealed significant distribution to the brain, heart, and organs of the reticuloendothelial system, such as the liver and spleen nih.gov. The area under the curve (AUC) and mean residence times (MRT) in these organs were markedly higher for the SLN formulation compared to a control solution, indicating that the formulation significantly influences tissue distribution nih.gov.

Further studies on nanoparticle distribution in rats, while not specific to camptothecin, provide general insights. Following intravenous injection, the liver, spleen, and lung are the primary depots for nanoparticles of various sizes. For particles administered via the airways, the lung is the largest depot, but smaller nanoparticles (20 nm) can distribute to extrapulmonary tissues like the thymus to a greater extent than larger particles nih.gov. This suggests that the size of a delivery vehicle for a compound like 20-OTES-camptothecin could play a crucial role in its tissue targeting.

Impact of Formulation on Absorption and Distribution

Formulation strategies are paramount for improving the poor water solubility and stability of lipophilic camptothecin analogs, thereby enhancing their absorption and altering their distribution profiles. The inherent insolubility of many analogs can lead to poor bioavailability when administered orally in simple formulations nih.gov.

Specifically, solid lipid nanoparticles (SLN) have been demonstrated to act as a sustained-release system for lipophilic antitumor drugs nih.gov. In mice, intravenously administered camptothecin-loaded SLNs led to higher drug concentrations and longer residence times in various organs, particularly the brain, compared to a standard solution nih.gov. This highlights the potential of advanced formulations to not only improve systemic exposure but also to achieve targeted drug delivery.

Metabolic Fate and Biotransformation of 20-Substituted Camptothecins

The biotransformation of 20-substituted camptothecin analogs is a key aspect of their pharmacology, often involving conversion from a prodrug to an active metabolite or detoxification and clearance.

Identification of Metabolic Pathways and Enzymes in In Vitro Liver Systems

The primary metabolic pathway for many camptothecin analogs with ester linkages at the 20-position is hydrolysis, mediated by carboxylesterases. These enzymes cleave the ester bond, releasing the active metabolite.

In vitro experiments using purified carboxylesterase isozymes from the liver microsomes of rats, pigs, and humans have demonstrated that long-chain fatty acid esters of 10-hydroxycamptothecin are efficiently metabolized, often more so than the well-known prodrug irinotecan (CPT-11) nih.gov. This indicates that carboxylesterases are crucial for the activation of this class of prodrugs nih.gov.

Liver microsomes are a standard in vitro tool for these studies as they contain major drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families, in addition to carboxylesterases nih.govunl.edu. Studies with the parent compound, camptothecin, in an isolated perfused rat liver system showed biotransformation into three novel metabolites, which were primarily excreted into the bile researchgate.net. These metabolites were identified as mono- and dihydroxy-camptothecin derivatives, indicating that oxidation is another key metabolic pathway researchgate.net.

Computational modeling studies suggest that camptothecin ester prodrugs can bind to human carboxylesterase 2 (HCE2). The efficiency of hydrolysis, however, can be limited, which may be a desirable characteristic in prodrug design to control the rate of activation mdpi.com.

The table below outlines the primary enzymes and metabolic reactions involved in the biotransformation of camptothecin analogs.

| Enzyme Family | Metabolic Reaction | Substrate Example | Outcome |

| Carboxylesterases | Ester Hydrolysis | Irinotecan (CPT-11), 10-hydroxycamptothecin esters | Prodrug activation (e.g., formation of SN-38) |

| Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Camptothecin, 9-Nitro-camptothecin | Formation of hydroxylated metabolites |

| UDP-Glucuronosyltransferase (UGT) | Glucuronidation | SN-38, Hydroxylated metabolites | Detoxification and enhanced excretion |

Characterization of Metabolites in Animal Biological Fluids and Tissues

Following administration in animal models, metabolites of camptothecin analogs are identified in various biological matrices. In a study on 9-nitro-20(S)-camptothecin in rats, metabolites were isolated from bile, urine, and feces nih.gov.

The identified biliary metabolites included 9-amino-20(S)-camptothecin, 9-acetamido-20(S)-camptothecin, and the glucuronide of 9-hydroxy-20(S)-camptothecin nih.gov. Further analysis suggested the presence of glutathione and mercapturic acid conjugates, indicating multiple pathways of biotransformation and detoxification nih.gov. The presence of these metabolites in different biological fluids provides a comprehensive picture of the drug's disposition. For example, the glucuronide and amino-metabolites were also found in urine, while the acetamido-metabolite was detected in feces, along with the aglycone of the glucuronidated metabolite nih.gov. This distribution suggests that both renal and biliary routes are significant for the excretion of 9-nitro-20(S)-camptothecin and its byproducts.

Species Differences in Metabolism Relevant to Preclinical Model Selection

The metabolism of camptothecin analogs can exhibit significant variability across different animal species, a critical consideration for the selection of appropriate preclinical models to predict human pharmacokinetics. While direct metabolic studies on 20-OTES-camptothecin are not extensively available in published literature, inferences can be drawn from studies of structurally related silylated camptothecin derivatives, such as AR-67 (7-tert-butyldimethylsilyl-10-hydroxycamptothecin).

In vitro studies using human microsomes have indicated that the lactone form of AR-67 is more susceptible to metabolism than its carboxylate form. nih.gov The metabolism of AR-67 is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP3A5, CYP1A1, and CYP1A2 being the major isoforms involved. nih.govnih.gov Additionally, UDP-glucuronosyltransferases (UGTs), particularly the extrahepatic UGT1A7 and UGT1A8, have demonstrated significant metabolizing activity towards AR-67. nih.govnih.gov

These findings suggest that when selecting preclinical models for 20-OTES-camptothecin, it is crucial to consider the expression and activity of these specific CYP and UGT enzymes in the chosen species. For instance, the expression and substrate specificity of CYP3A enzymes are known to differ between rodents and humans, which could lead to quantitative and qualitative differences in the metabolic profile of 20-OTES-camptothecin. Rodent models are commonly used in preclinical studies; however, the differences in their metabolic enzyme profiles compared to humans may limit the direct extrapolation of metabolic data. semanticscholar.org

Excretion and Elimination Kinetics in Animal Models

Renal and Biliary Clearance Pathways

Both renal and biliary excretion are important clearance pathways for camptothecin and its analogs. For the parent compound, 20(S)-camptothecin, studies in rats have shown that both urinary and biliary excretion contribute significantly to its elimination. nih.gov Following intravenous administration of the lactone form, approximately 10.1% of the dose was excreted in urine and 7.5% in bile. nih.gov In contrast, after administering the carboxylate form, a significantly higher proportion was excreted, with 39.5% in urine and 26.4% in bile, highlighting the influence of the lactone-carboxylate equilibrium on the route of elimination. nih.gov

For other camptothecin derivatives, the extent of renal and biliary clearance can vary. For instance, studies with topotecan in rats have shown that a substantial portion of the drug is excreted in the urine and feces. mdpi.com The relative contribution of each pathway can be influenced by the physicochemical properties of the specific analog, such as its lipophilicity and susceptibility to metabolism. Given the silyl (B83357) substitution in 20-OTES-camptothecin, which increases its lipophilicity, it is plausible that biliary excretion may play a more prominent role in its clearance compared to more hydrophilic analogs.

Determination of Half-Life and Mean Residence Time in Preclinical Species

The half-life (t½) and mean residence time (MRT) are key pharmacokinetic parameters that describe the duration of drug exposure in the body. For camptothecin analogs, these parameters can vary considerably depending on the specific derivative and the animal species being studied.

In mice, the elimination half-life of SN-38, the active metabolite of irinotecan, was found to be approximately 6.38 hours when administered in a liposomal formulation. nih.govresearchgate.net In dogs, the half-life of the same formulation ranged from 1.38 to 6.42 hours. nih.govresearchgate.net For polymer-conjugated camptothecin, such as IT-101, the plasma half-life in rats was significantly prolonged, ranging from 17 to 20 hours, compared to 1.3 hours for unconjugated camptothecin. illinois.edunih.gov This demonstrates that modifications to the camptothecin structure can dramatically alter its elimination kinetics.

While specific half-life and MRT values for 20-OTES-camptothecin are not available, it is anticipated that its pharmacokinetic profile will be influenced by the triethylsilyl group at the 20-position. This modification may affect its distribution into tissues and its rate of metabolism and elimination, thereby influencing its half-life and MRT. Preclinical studies in relevant animal models, such as rats and mice, are necessary to determine these critical pharmacokinetic parameters for 20-OTES-camptothecin.

Pharmacokinetic Parameters of Camptothecin Analogs in Preclinical Species

| Compound | Species | Half-Life (t½) | Mean Residence Time (MRT) | Primary Excretion Routes |

| 20(S)-Camptothecin (lactone) | Rat | Not Reported | Not Reported | Urine (10.1%), Bile (7.5%) nih.gov |

| 20(S)-Camptothecin (carboxylate) | Rat | Not Reported | Not Reported | Urine (39.5%), Bile (26.4%) nih.gov |

| SN-38 (liposomal) | Mouse | 6.38 hours nih.govresearchgate.net | Not Reported | Not Reported |

| SN-38 (liposomal) | Dog | 1.38 - 6.42 hours nih.govresearchgate.net | Not Reported | Not Reported |

| IT-101 (polymer conjugate) | Rat | 17 - 20 hours illinois.edunih.gov | Not Reported | Not Reported |

| Camptothecin (unconjugated) | Rat | 1.3 hours illinois.edunih.gov | Not Reported | Not Reported |

Advanced Drug Delivery Systems for 20 Otes Camptothecin Derivatives

Polymeric Nanoparticle and Conjugate Systems

Polymeric nanoparticles and polymer-drug conjugates represent a versatile platform for the delivery of hydrophobic drugs like 20-O-ester camptothecin (B557342) derivatives. These systems can improve drug solubility, protect the lactone ring from hydrolysis, and facilitate targeted delivery to tumor tissues.

Design and Synthesis of Polymer-Drug Conjugates (e.g., PEGylated, Cyclodextrin-based)

The design of polymer-drug conjugates involves the covalent attachment of the drug to a polymer backbone, often through a linker that allows for controlled drug release at the target site. This approach transforms the drug into a macromolecular prodrug with improved pharmacological properties.

PEGylation: Poly(ethylene glycol) (PEG) is a widely used polymer for drug conjugation due to its biocompatibility, water solubility, and ability to shield the drug from the reticuloendothelial system, thereby prolonging its circulation time. The synthesis of PEG-camptothecin conjugates typically involves the esterification of the 20-hydroxyl group of camptothecin with a PEG derivative. For instance, an improved synthesis of a hindered PEG-camptothecin diester has been achieved using the Mukaiyama reagent. nih.gov The nature of the linker between PEG and the camptothecin derivative can influence the rate of hydrolysis and, consequently, the drug's efficacy. Studies have shown that using a glycine (B1666218) linker can provide similar efficacy to a simple camptothecin 20-PEG ester while displaying enhanced pharmacokinetics. nih.gov

Cyclodextrin-based Systems: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, making them suitable for encapsulating poorly soluble drugs like camptothecin derivatives. nih.gov Conjugation of camptothecin to CD-based polymers can stabilize the lactone ring and improve water solubility. nih.gov For example, a conjugate of camptothecin with a cyclodextrin-based polymer, NLG207, demonstrated good tolerability and significantly higher drug concentrations in tumor tissues compared to irinotecan. nih.gov The synthesis of such conjugates can involve attaching the camptothecin derivative to the CD surface through a hydrolyzable ester bond, with a spacer like succinic anhydride. nih.gov

Below is a table summarizing the characteristics of different polymer-drug conjugates for camptothecin derivatives.

| Polymer System | Camptothecin Derivative | Linker Type | Key Advantages |

| PEG | Camptothecin | Ester, Glycine | Prolonged circulation, enhanced pharmacokinetics nih.gov |

| Cyclodextrin-based Polymer (NLG207) | Camptothecin | Ester | Improved stability, high tumor accumulation nih.gov |

Encapsulation Technologies for 20-OTES-Camptothecin in Nanoparticles

Encapsulating 20-O-ester camptothecin derivatives within polymeric nanoparticles is another effective strategy to enhance their therapeutic index. This approach protects the drug from premature degradation and allows for controlled release.

Various biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are commonly used to fabricate nanoparticles. The encapsulation of camptothecin derivatives into these nanoparticles can be achieved through methods like nanoprecipitation. For instance, camptothecin-polylactide (CPT-PLA) conjugate nanoparticles, or nanoconjugates, have been formulated by mediating the polymerization of lactide with camptothecin as an initiator, followed by nanoprecipitation. This method allows for high drug loading and controlled particle size.

The characteristics of the resulting nanoparticles, such as size and drug loading, are crucial for their in vivo performance. Nanoparticles with a mean size of around 170 nm have been prepared by incorporating a 2-hydroxypropyl-β-cyclodextrin-camptothecin complex into poly(anhydride) nanoparticles, achieving a significantly higher payload compared to control nanoparticles. researchgate.net

The following table details the properties of nanoparticles encapsulating camptothecin derivatives.

| Polymer | Camptothecin Derivative | Encapsulation Method | Particle Size (nm) | Drug Loading |

| Poly(anhydride) with HP-β-CD | Camptothecin | Not specified | ~170 | 50 µg/mg researchgate.net |

| Polylactide (PLA) | Camptothecin | Nanoprecipitation of conjugate | ~100 | Up to 19.5% illinois.edu |

Exploitation of the Enhanced Permeability and Retention (EPR) Effect for Tumor Accumulation

The Enhanced Permeability and Retention (EPR) effect is a key principle underlying the passive targeting of nanoparticles to solid tumors. researchgate.net Tumor blood vessels are often leaky with poor lymphatic drainage, which allows nanoparticles of a certain size range (typically up to a few hundred nanometers) to extravasate and accumulate in the tumor tissue. researchgate.netmdpi.com

Polymeric nanoparticles and conjugates carrying 20-O-ester camptothecin derivatives are designed to exploit the EPR effect. By prolonging the circulation time of the drug, these delivery systems increase the probability of the drug reaching the tumor vasculature and accumulating in the tumor interstitium. The physicochemical properties of the nanoparticles, such as size, shape, and surface charge, are critical in determining the efficiency of tumor accumulation via the EPR effect. nih.gov For instance, nanoconjugates of around 100 nm in size are well-suited for tumor accumulation through this passive targeting mechanism. illinois.edu

Liposomal and Micellar Formulations

Lipid-based nanocarriers, including liposomes and micelles, offer another promising avenue for the delivery of hydrophobic camptothecin derivatives. These systems can enhance drug solubility, stability, and bioavailability.

Formulation Development for Improved Biological Performance

The development of liposomal and micellar formulations aims to create stable, biocompatible carriers that can effectively encapsulate and deliver 20-O-ester camptothecin derivatives.

Liposomes: Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like camptothecin derivatives can be incorporated into the lipid bilayer. The lipid composition of the liposomes can influence drug retention and biodistribution. nih.govuit.no Studies have shown that liposomal formulations can prolong the circulation time of camptothecin compared to the free drug. nih.govuit.no However, premature drug release can be a challenge, necessitating the development of formulations with higher retention potential. nih.govuit.no

Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability and stealth properties. Reduction-degradable supramolecular micelles have been developed for camptothecin delivery, which can be cleaved in the reducing intracellular environment to release the drug. nih.gov These micellar systems have been shown to significantly improve the stability of the camptothecin lactone ring in aqueous media. nih.gov

The table below provides an overview of lipid-based formulations for camptothecin.

| Formulation Type | Camptothecin Derivative | Key Findings |

| Liposomes | Camptothecin | Prolonged circulation but potential for premature drug release. nih.govuit.no |

| Supramolecular Micelles | Camptothecin | Enhanced stability of the lactone ring and reduction-sensitive release. nih.gov |

Strategies for Passive and Active Targeting using Lipid-Based Systems

Both passive and active targeting strategies can be employed with lipid-based systems to enhance the delivery of 20-O-ester camptothecin derivatives to tumor sites.

Passive Targeting: Similar to polymeric nanoparticles, liposomes and micelles can accumulate in tumors through the EPR effect. researchgate.net Their size and surface properties are critical for achieving prolonged circulation and effective passive targeting. Surface modification with PEG (PEGylation) is a common strategy to reduce uptake by the reticuloendothelial system and enhance tumor accumulation. biochempeg.com

Active Targeting: Active targeting involves the functionalization of the surface of liposomes or micelles with ligands that can specifically bind to receptors overexpressed on cancer cells. This approach can improve the selectivity and cellular uptake of the drug delivery system. While the search results did not provide specific examples of active targeting for 20-OTES-Camptothecin, the principle has been widely applied to other camptothecin derivatives. Ligands such as antibodies, peptides, and small molecules can be conjugated to the surface of the lipid-based nanocarrier to facilitate receptor-mediated endocytosis. semanticscholar.org

Antibody-Drug Conjugates (ADCs) with 20-Substituted Camptothecin Payloads

Antibody-drug conjugates (ADCs) represent a targeted therapeutic strategy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. In the context of camptothecin, various analogues, including those substituted at the C-20 position, are utilized as payloads. These ADCs are designed to selectively deliver the camptothecin derivative to tumor cells that express a specific target antigen on their surface. Upon binding to the antigen, the ADC is internalized by the cancer cell, leading to the release of the cytotoxic payload inside the cell where it can exert its anti-tumor effect by inhibiting topoisomerase I. nih.govmdpi.comexplorationpub.com This targeted approach aims to maximize efficacy at the tumor site while minimizing systemic exposure and associated toxicity. mdpi.com

Design of Linker Chemistry and Targeted Release Mechanisms

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of drug release. mdpi.com An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity, and then efficiently release the active drug upon internalization into the target cancer cell. nih.gov For camptothecin-based ADCs, several linker strategies have been developed to achieve tumor-specific drug release.

Cleavable Linkers: The majority of camptothecin ADCs employ cleavable linkers that are designed to be broken down by specific conditions present within the tumor microenvironment or inside cancer cells. researchgate.net

Enzyme-Cleavable Linkers: These are among the most common types. Dipeptide linkers, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are designed to be cleaved by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. nih.govresearchgate.net Following cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), spontaneously releases the unmodified, active camptothecin payload. researchgate.net Glucuronide-based linkers are another option, cleaved by the enzyme β-glucuronidase, which is also found at high concentrations in the tumor microenvironment. researchgate.net

pH-Sensitive Linkers: These linkers exploit the lower pH of the tumor microenvironment (around pH 6.5) and endosomal/lysosomal compartments (pH 4.5-5.0) compared to the physiological pH of blood (~7.4). mdpi.comnih.gov Linkers containing acid-labile bonds, such as hydrazones, are designed to hydrolyze and release the drug in these acidic conditions. nih.gov

Hydrophilic Linkers: Camptothecin and its derivatives are often hydrophobic. Conjugating multiple drug molecules can lead to ADC aggregation, which can increase clearance from circulation and reduce efficacy. mdpi.comnih.gov To counteract this, hydrophilic polymers like polyethylene glycol (PEG) or polysarcosine (PSar) are often incorporated into the linker design. nih.gov These hydrophilic linkers can improve the ADC's solubility, stability, and pharmacokinetic properties. nih.gov For example, replacing PEG with PSar in some ADC designs has been shown to result in higher hydrophilicity and greater stability, reducing aggregation and enhancing the antitumor activity of the payload. nih.gov

The design of the linker chemistry is a holistic process that directly impacts the therapeutic index of the ADC, ensuring the potent camptothecin payload is delivered specifically to cancer cells and released in its active form. researchgate.netresearchgate.net

Preclinical Assessment of ADC Efficacy and Specificity

The preclinical evaluation of camptothecin-based ADCs is essential to determine their therapeutic potential before clinical testing. These assessments are typically conducted through in vitro and in vivo studies to measure the ADC's potency, specificity, and anti-tumor activity.

In Vitro Studies: The cytotoxic activity of camptothecin ADCs is evaluated against a panel of cancer cell lines. These studies compare the potency of the ADC on antigen-positive (target) cells versus antigen-negative (non-target) cells. The results typically demonstrate that the ADCs are highly potent against target cells, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the nanomolar range. nih.govaacrjournals.org In contrast, the cytotoxicity against non-target cells is significantly lower, showcasing the ADC's specificity. acs.org For instance, a study of ADCs bearing a camptothecin analogue showed high potency against targeted antigen-positive cells but were much less potent against non-targeted antigen-negative cells or when binding was blocked by an unconjugated antibody. acs.org

In Vivo Studies: The anti-tumor efficacy of camptothecin ADCs is assessed in animal models, most commonly in mouse xenograft models where human cancer cells are implanted into immunodeficient mice. In these models, a single intravenous administration of a potent camptothecin ADC has been shown to lead to significant tumor regressions and even complete responses at well-tolerated doses. aacrjournals.orgdigitellinc.com For example, an ADC with a novel camptothecin payload, ZD06519, demonstrated impressive efficacy in multiple CDX (cell line-derived xenograft) models. aacrjournals.org Another preclinical study of a Claudin-6 specific ADC with a camptothecin warhead showed potent anti-tumor activity in multiple solid tumor xenograft models. These in vivo studies are crucial for confirming that the ADC can effectively localize to the tumor and exert its therapeutic effect in a living system.

The table below summarizes representative preclinical data for various camptothecin-based ADCs, highlighting their efficacy and specificity.

| ADC Target/Payload | Model System | Key Findings |

|---|---|---|

| 7300-LP3004 (Camptothecin derivative 095) | SHP-77 Human Small Cell Lung Cancer Cells (In Vitro) | Demonstrated significantly higher activity (IC50: 39.74 nM) compared to a linear ADC (IC50: 186.5 nM). nih.gov |

| 7300-LP3004 (Camptothecin derivative 095) | SHP-77 Subcutaneous Xenograft Model (In Vivo) | Showed the highest tumor inhibition rate with a tumor growth inhibition (TGI) of 106.09%. nih.gov |

| Claudin-6 ADC (Camptothecin warhead) | Claudin-6-expressing solid cancer cell lines (In Vitro) | Showed potent and specific cytotoxicity against various Claudin-6-expressing cell lines compared to a non-binding control ADC. |

| Claudin-6 ADC (Camptothecin warhead) | OVCAR3 and PA-1 Xenograft Models (In Vivo) | A single intravenous dose demonstrated potent anti-tumor activity. |

| ZD06519-ADC | Multiple CDX and PDX Models (In Vivo) | Demonstrated efficacy and notable tolerability in rodents and non-human primates. digitellinc.com |

Other Emerging Drug Delivery Platforms (e.g., Dendrimers)

Beyond ADCs, other nanocarrier systems are being explored to overcome the challenges associated with camptothecin delivery, such as its poor water solubility and instability of the active lactone ring at physiological pH. Dendrimers, in particular, have emerged as a promising platform. nih.govmdpi.com

Dendrimers are highly branched, symmetric, and well-defined macromolecules with a central core and a layered periphery. mdpi.com Their unique architecture provides internal cavities that can encapsulate hydrophobic drug molecules like camptothecin, while their surface can be functionalized with various chemical groups to control properties like solubility and targeting. mdpi.comnih.gov Poly(amidoamine) (PAMAM) dendrimers are one of the most extensively studied types for drug delivery. mdpi.comalfa-chemistry.comnih.gov

The encapsulation of camptothecin within PAMAM dendrimers can significantly increase its solubility and protect the drug from hydrolysis to its inactive carboxylate form. mdpi.com Studies have shown that both cationic (amine-terminated) and anionic (carboxylate-terminated) PAMAM dendrimers can increase camptothecin solubilization and enhance its oral absorption by 2- to 3-fold. alfa-chemistry.comnih.gov The drug release from these dendrimer complexes is often pH-sensitive; the release is slower at physiological pH (7.4) and faster in more acidic environments characteristic of tumor tissues or intracellular compartments like lysosomes, allowing for a controlled and targeted release. mdpi.com For example, a PAMAM dendrimer/camptothecin complex was found to release the drug in a slow, controlled manner, with over 80% of the drug released after 168 hours. mdpi.comresearchgate.net

In addition to encapsulation, camptothecin can be covalently conjugated to the surface of dendrimers, creating a dendrimer-drug prodrug. nih.govnih.gov This approach can involve a linker, such as a redox-sensitive disulfide linkage, that is designed to cleave and release the drug in response to specific intracellular stimuli, like the high concentration of glutathione in tumor cells. rsc.org A study involving a PEGylated polypropylenimine dendrimer conjugated to camptothecin via a disulfide bond showed that the resulting "dendrimersomes" could release about 70% of the drug in an environment mimicking the intracellular conditions of tumor tissue. rsc.org These dendrimer-based systems have demonstrated enhanced anticancer activity in vitro, with research showing increased cellular uptake and retention of the drug compared to the free drug. nih.gov

The table below provides an overview of different dendrimer-based systems for camptothecin delivery and their key features.

| Dendrimer System | Drug Loading Mechanism | Key Features & Advantages |

|---|---|---|

| PAMAM Dendrimer Complex | Encapsulation (Non-covalent) | Increases drug solubility; Protects lactone ring from hydrolysis; pH-sensitive drug release (faster in acidic conditions); Enhances oral absorption. mdpi.comalfa-chemistry.comnih.gov |

| PAMAM-CPT Conjugate | Conjugation (Covalent) | Stable under physiological pH with minimal premature drug release; Induces cell cycle arrest and nuclear fragmentation in cancer cells. nih.gov |

| PEGylated Polypropylenimine Dendrimersome | Conjugation (via redox-sensitive linker) | Self-assembles into vesicles; Releases drug in response to intracellular glutathione levels; Can co-deliver camptothecin and genetic material. rsc.org |

Mechanisms of Acquired and Intrinsic Resistance to Camptothecin Derivatives in Research Models

Alterations in DNA Topoisomerase I Enzyme

The sole molecular target of camptothecins is the nuclear enzyme DNA topoisomerase I (Top1). nih.gov These drugs work by trapping the enzyme in a covalent complex with DNA, known as the cleavable complex. pnas.org This leads to DNA strand breaks, particularly during DNA replication, which can trigger cell death. oup.com Consequently, changes to the Top1 enzyme itself are a primary mechanism of resistance.

One of the most well-documented mechanisms of resistance involves genetic mutations in the TOP1 gene. nih.gov These mutations can alter the structure of the Top1 protein in ways that either prevent the camptothecin (B557342) molecule from binding effectively or change the enzyme's catalytic activity to reduce the formation or stability of the cleavable complex. nih.gov

Mutations conferring resistance have been identified in various regions of the enzyme, often clustered near the active site. nih.govresearchgate.net For example, studies have identified novel mutations in the core and linker domains of Top1 in cell lines resistant to SN-38, the active metabolite of irinotecan. nih.gov While these mutations did not affect the baseline expression or catalytic activity of Top1, they led to a significant decrease in the formation of drug-stabilized cleavable complexes and subsequent DNA double-strand breaks upon drug exposure. nih.gov This suggests that the mutations interfere with the drug-enzyme interaction, reducing the affinity of the Top1-DNA complex for the drug. nih.gov In some camptothecin-producing plants, specific Top1 mutations have co-evolved to provide self-resistance to the toxic compound they produce. pnas.org One such identified substitution, N722S (numbered according to human Top1), is identical to a mutation found in drug-resistant human cancer cells. pnas.org

| Mutation | Location in Top1 | Resistant To | Observed Effect | Reference |

|---|---|---|---|---|

| p.L617I | Core Subdomain III | SN-38 | Decreased formation of TOP1-DNA cleavage complexes and reduced DNA double-strand breaks. | nih.gov |

| p.R621H | Core Subdomain III | SN-38 | Decreased formation of TOP1-DNA cleavage complexes and reduced DNA double-strand breaks. | nih.gov |

| p.E710G | Linker Domain | SN-38 | Decreased formation of TOP1-DNA cleavage complexes and reduced DNA double-strand breaks. | nih.gov |

| N722S | Near Active Site | Camptothecin | Identified in both CPT-resistant human cancer cells and CPT-producing plants. | pnas.org |

Since Top1 is the target of camptothecins, a straightforward mechanism of resistance is to reduce the amount of available target. Cells can achieve this by decreasing the expression of the TOP1 gene, leading to lower levels of the Top1 protein. researchgate.net With less enzyme present, the number of cytotoxic cleavable complexes that can be formed by a given concentration of the drug is reduced, thus diminishing the drug's efficacy. Alterations in the cellular location of the Top1 enzyme can also contribute to resistance. nih.gov

Drug Efflux Transporter Upregulation and Reduced Intracellular Drug Levels

For camptothecin derivatives to be effective, they must first enter the cancer cell and reach the nucleus where Top1 resides. A major mechanism of both intrinsic and acquired resistance is the active removal of the drug from the cell, which is mediated by a family of membrane proteins known as ATP-binding cassette (ABC) transporters. nih.gov

Several members of the ABC transporter superfamily are known to cause multidrug resistance (MDR) by functioning as energy-dependent efflux pumps that expel a wide range of chemotherapeutic agents from the cell. nih.govresearchgate.net

P-glycoprotein (P-gp/ABCB1): This was the first human ABC transporter identified and is a major contributor to MDR. researchgate.net P-gp can transport various camptothecin derivatives, and its overexpression in cancer cells leads to reduced intracellular drug accumulation and subsequent resistance. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): Also known as Mitoxantrone Resistance (MXR) protein, BCRP is another key ABC transporter implicated in camptothecin resistance. ku.dkepa.gov It is a "half-transporter" that confers high levels of resistance to derivatives like topotecan (B1662842) and SN-38. ku.dkepa.gov Cell lines engineered to overexpress BCRP can be 400- to 1000-fold more resistant to these drugs than their parental counterparts. ku.dkepa.gov This resistance is directly linked to reduced drug accumulation due to active efflux. ku.dkepa.gov

| Transporter | Gene Symbol | Known Camptothecin Substrates | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | 20-(S)-Camptothecin, Topotecan | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan, SN-38, 9-aminocamptothecin | ku.dkepa.gov |

| Multidrug Resistance Protein 2 (MRP2) | ABCC2 | 20-(S)-Camptothecin | nih.gov |